Cas no 1277175-17-3 (N-(Benzofuran-2-yl)-4-chlorobenzamide)

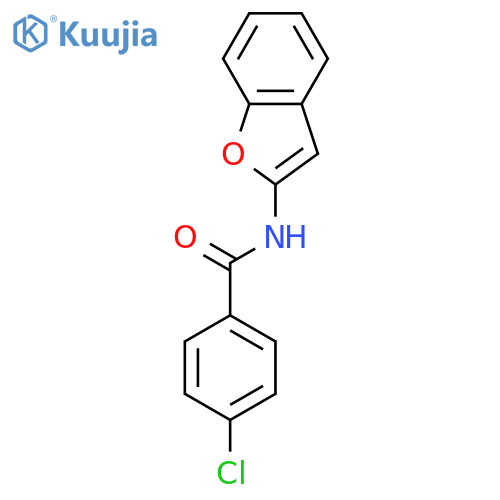

1277175-17-3 structure

商品名:N-(Benzofuran-2-yl)-4-chlorobenzamide

N-(Benzofuran-2-yl)-4-chlorobenzamide 化学的及び物理的性質

名前と識別子

-

- N-(Benzofuran-2-yl)-4-chlorobenzamide

- N-(1-benzofuran-2-yl)-4-chlorobenzamide

- AKOS015968726

- 1277175-17-3

- Benzamide, N-2-benzofuranyl-4-chloro-

-

- インチ: InChI=1S/C15H10ClNO2/c16-12-7-5-10(6-8-12)15(18)17-14-9-11-3-1-2-4-13(11)19-14/h1-9H,(H,17,18)

- InChIKey: FSIKXQLROCANQK-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=C(NC(=O)C3=CC=C(C=C3)Cl)O2

計算された属性

- せいみつぶんしりょう: 271.0400063g/mol

- どういたいしつりょう: 271.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 42.2Ų

N-(Benzofuran-2-yl)-4-chlorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM155940-1g |

N-(benzofuran-2-yl)-4-chlorobenzamide |

1277175-17-3 | 95% | 1g |

$477 | 2024-08-02 | |

| Chemenu | CM155940-1g |

N-(benzofuran-2-yl)-4-chlorobenzamide |

1277175-17-3 | 95% | 1g |

$574 | 2021-06-08 | |

| Alichem | A019095753-1g |

N-(Benzofuran-2-yl)-4-chlorobenzamide |

1277175-17-3 | 95% | 1g |

514.80 USD | 2021-05-31 |

N-(Benzofuran-2-yl)-4-chlorobenzamide 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

1277175-17-3 (N-(Benzofuran-2-yl)-4-chlorobenzamide) 関連製品

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬